N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxyl group, and a tetrahydropyran ring
Mechanism of Action
Target of action
The compound contains a furan ring, which is a common structural motif in many biologically active compounds . Furan derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Furan derivatives have been found to interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Furan derivatives are generally well-absorbed due to their lipophilic nature . .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability might be affected by oxidative conditions due to the presence of the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Formation of the tetrahydropyran ring: This step involves cyclization reactions, often using acid catalysts to facilitate the formation of the tetrahydropyran ring.
Coupling reactions: The final step involves coupling the furan and tetrahydropyran intermediates with the carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-furan-2-yl-acrylamide
- N-[3-(furan-2-yl)propyl]-3-methylaniline
- N-(2,4-dinitro-phenyl)-N’-(3-furan-2-yl-1-phenyl-allylidene)-hydrazine
Uniqueness
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-19(23,14-17-8-5-11-25-17)15-21-18(22)20(9-12-24-13-10-20)16-6-3-2-4-7-16/h2-8,11,23H,9-10,12-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCQNOJUHWMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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